

The Elusive Nature of Azonic Acid: A Review of Available Information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azonic acid

Cat. No.: B077193

[Get Quote](#)

An in-depth analysis of publicly available scientific data reveals a significant ambiguity surrounding the identity and synthesis of **azonic acid**. While the term exists in chemical databases, a lack of concrete, peer-reviewed synthesis and purification methods prevents the creation of a definitive technical guide for researchers and drug development professionals.

The primary challenge in compiling a guide on **azonic acid** lies in the conflicting and sparse information available. The chemical formula associated with **azonic acid** is most frequently cited as H_3NO_3 in resources such as PubChem.^[1] However, the term "**azonic acid**" is also used to describe a class of organic compounds with the general formula $\text{RN}^+(\text{O}^-)(\text{OH})_2$.^[2] This ambiguity is compounded by the existence of similarly named but distinct compounds, including azinic acid (H_3NO_2) and the organic compound **methazonic acid**.^{[3][4]}

A comprehensive search for established synthesis and purification protocols for **azonic acid** (H_3NO_3) did not yield any detailed experimental procedures or quantitative data, such as reaction yields or purity levels. This absence of information is a critical barrier to providing the in-depth technical guide requested. Information regarding the stability of related nitrogen oxoacids, such as azinic acid, suggests that they can be highly unstable.^[5] This inherent instability may contribute to the lack of documented synthesis and purification methods for **azonic acid**.

While the search did uncover synthesis and purification methods for other compounds with similar names, these are not applicable to **azonic acid** (H_3NO_3). For instance, methods for the

synthesis of **methazonic acid** and the purification of azelaic acid are available but are irrelevant to the target compound of this guide.[4][6]

Chemical Identity and Properties

Azonic acid is identified in the PubChem database as a nitrogen oxoacid with the molecular formula H_3NO_3 .[7] The computed molecular weight is 65.029 g/mol .[7] Synonyms listed include dihydroxyazane oxide.[7][1]

Table 1: Computed Properties of **Azonic Acid** (H_3NO_3)

Property	Value	Source
Molecular Weight	65.029 g/mol	PubChem[7]
Molecular Formula	H_3NO_3	PubChem[7]
IUPAC Name	azonic acid	PubChem[7]
InChI	$\text{InChI}=1\text{S}/\text{H3NO3}/\text{c}2-1(3)\text{4}/\text{h}1-3\text{H}$	PubChem[7]
InChIKey	LUCMUCKPKZWJHC-UHFFFAOYSA-N	PubChem[7]
Canonical SMILES	--INVALID-LINK--(O)[O-]	PubChem[7]

Conclusion

Due to the significant lack of verifiable and detailed scientific literature on the synthesis and purification of **azonic acid** (H_3NO_3), it is not possible to provide the requested in-depth technical guide. The available information is insufficient to construct reliable experimental protocols, summarize quantitative data, or create meaningful visualizations of the synthetic pathways. Further fundamental research is required to establish stable and reproducible methods for the synthesis and purification of this compound before a comprehensive guide can be developed for the scientific community. Researchers interested in this area should first focus on foundational studies to unequivocally identify, synthesize, and characterize **azonic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. azonic acid - Wikidata [wikidata.org]
- 2. azonic acid - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Azinic acid | H₃NO₂ | CID 16020004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. US20030032825A1 - Method for purifying azelaic acid - Google Patents [patents.google.com]
- 7. Azonic acid | H₃NO₃ | CID 16020003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Elusive Nature of Azonic Acid: A Review of Available Information]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077193#azonic-acid-synthesis-and-purification-methods>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com